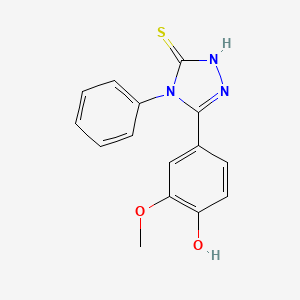

5-(4-Hydroxy-3-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Description

Properties

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-20-13-9-10(7-8-12(13)19)14-16-17-15(21)18(14)11-5-3-2-4-6-11/h2-9,19H,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDCPTIFEDXPFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NNC(=S)N2C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as apocynin, which also contains a4-hydroxy-3-methoxyphenyl group, have been found to inhibit NADPH oxidase activity

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the structure and the known actions of similar compounds, it could potentially interact with its targets to prevent the production ofsuperoxide in human agranulocytes or neutrophilic granulocytes.

Biochemical Pathways

The inhibition of nadph oxidase activity, as seen in similar compounds, could affect pathways related tooxidative stress and inflammation .

Pharmacokinetics

A structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), has been studied in sprague-dawley rats. After oral administration, HMPA and its conjugates were detected in the bloodstream within 15 minutes. They were also detected in various organs 6 hours post-administration, indicating rapid metabolism and wide tissue distribution

Biological Activity

5-(4-Hydroxy-3-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound belongs to the class of 1,2,4-triazole derivatives, which are known for their pharmacological significance. Its structure can be summarized as follows:

- Molecular Formula : C16H16N4OS

- Molecular Weight : 312.39 g/mol

1. Antimicrobial Activity

Research has demonstrated that various substituted 1,2,4-triazole derivatives exhibit notable antimicrobial properties. For instance:

- A study highlighted the antifungal activity of a related compound against Candida tropicalis, suggesting that similar derivatives may possess comparable effects .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Microorganism Tested | Activity Observed |

|---|---|---|

| 5-(4-Aminophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida tropicalis | Active |

| This compound | Staphylococcus aureus | Pending |

2. Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been noted in several studies. One study indicated that compounds within this class could inhibit cyclooxygenase (COX) enzymes . This suggests that this compound may also exhibit similar activities.

Table 2: Inhibition of COX Enzymes by Triazole Derivatives

| Compound Name | COX Inhibition (%) | Reference |

|---|---|---|

| Compound A | 75 | |

| Compound B | 68 | |

| 5-(4-Hydroxy-3-methoxyphenyl)-... | TBD | TBD |

3. Anticancer Potential

The anticancer activity of triazole derivatives has been investigated in various cancer cell lines. A study reported promising results for related compounds against human glioblastoma and melanoma cells . This suggests that the compound may have potential as an anticancer agent.

Case Study: Anticancer Activity

In vitro studies have shown that triazoles can induce apoptosis in cancer cells through various mechanisms including the modulation of Bcl-2 proteins . The presence of the methoxy group in the phenolic structure enhances this activity.

Comparison with Similar Compounds

Structural and Electronic Differences

The substituents at positions 4 and 5 of the triazole ring critically determine the compound’s properties. Below is a comparative analysis with structurally analogous derivatives:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The target compound’s hydroxy and methoxy groups enhance solubility via hydrogen bonding but may reduce membrane permeability compared to lipophilic chloro or nitro derivatives .

- Lipophilicity : Alkyl chains (e.g., hexyl in TP-315) increase lipophilicity, improving blood-brain barrier penetration for anticonvulsant activity .

Anticonvulsant Activity

- TP-315 : Exhibits a therapeutic index (TI) of 13.9 in maximal electroshock (MES) models, attributed to sodium channel modulation .

- 4-Butyl-5-(3-chlorophenyl)-... : Lower TI (10.3) due to reduced metabolic stability .

- Target Compound : Predicted to have moderate anticonvulsant activity, as hydroxy/methoxy groups may reduce sodium channel affinity compared to chloro derivatives .

Antimicrobial and Antifungal Activity

- 5-(4-Aminophenyl)-4-phenyl-... (): Active against Candida tropicalis (MIC ~8 µg/mL).

- TP-315: Limited antimicrobial activity, emphasizing its CNS selectivity .

- Target Compound: The phenolic hydroxy group may enhance antifungal effects via hydrogen bonding to microbial targets .

Metabolic Pathways

- Nitro-Substituted Derivatives (): Undergo nitro reduction to amines and N-acetylation, producing metabolites like 5-(4-acetylaminophenyl)-4-phenyl-... .

- TP-315 () : Metabolically stable; resistant to desulfuration/S-oxidation due to its hexyl chain .

- Target Compound: The 4-hydroxy group may undergo glucuronidation or sulfation, altering excretion and bioavailability compared to non-polar analogs .

Toxicity and Therapeutic Index

- TP-427 (5-(3-chlorobenzyl)-4-hexyl-...) : High TI (13.9) due to balanced anticonvulsant potency and low neurotoxicity .

- Nitro Derivatives () : Lower TI due to reactive metabolite formation (e.g., nitroso intermediates) .

- Target Compound: Potential hepatotoxicity risks if hydroxy group forms reactive quinones, necessitating further toxicity studies .

Q & A

Q. What are the standard synthetic routes for this triazole derivative, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. A common method involves reacting thiocarbohydrazide with substituted carboxylic acids under reflux conditions, followed by purification via recrystallization (e.g., methanol or ethanol) . Optimization includes adjusting reaction temperature (413 K for cyclization ), solvent polarity, and stoichiometry. Catalytic agents like KOH or morpholine derivatives may enhance yield . Purity is confirmed using TLC and melting point analysis.

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

- NMR Spectroscopy : and NMR to identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.5–8.0 ppm and thiocarbonyl carbons at δ 164–166 ppm) .

- IR Spectroscopy : Bands at 2500–2600 cm (S-H stretch) and 1600–1650 cm (C=N/C=S) .

- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between aromatic and triazole rings) .

- Mass Spectrometry : Confirms molecular weight via ESI-HRMS .

Q. How can initial biological screening for antimicrobial activity be conducted?

Use in vitro assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida tropicalis). Prepare serial dilutions (1–100 µg/mL) in DMSO and assess minimum inhibitory concentration (MIC) using broth microdilution. Positive controls (e.g., fluconazole) and solvent blanks are essential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve antimicrobial efficacy?

SAR strategies include:

- Substituent Variation : Replace the 4-phenyl group with electron-withdrawing (e.g., 3-chlorophenyl ) or donating (e.g., morpholinopropyl ) moieties.

- Bioisosteric Replacement : Swap the triazole-thione with oxadiazole or thiadiazole rings .

- Computational Modeling : Use DFT (B3LYP/6-311G(d,p)) to calculate electronic properties (HOMO-LUMO energies) and correlate with activity .

- In vivo testing in rodent models for lead optimization .

Q. What methodologies resolve contradictions between computational predictions and experimental data?

- Conformational Analysis : Perform DFT torsion angle scans (e.g., ±180° in 20° steps) to identify dominant conformers .

- Solvent Effects : Recalculate computational models using PCM solvation parameters to match experimental conditions .

- Experimental Validation : Compare predicted NMR shifts with observed data; deviations >2 ppm suggest model refinement .

Q. How should metabolic pathways be investigated in preclinical studies?

- In Vivo Metabolism : Administer the compound (4 mg/kg i.p. in rats) and collect blood samples at intervals (0–56 hrs). Extract metabolites via Sep-Pak cartridges and identify using HPLC-MS .

- Synthetic Metabolites : Prepare acetylated or reduced derivatives (e.g., 5-(4-acetylaminophenyl) analog) as reference standards .

- Enzyme Inhibition Assays : Test CYP450 isoforms (e.g., CYP3A4) to assess metabolic stability .

Q. What strategies optimize conformational flexibility for enhanced bioactivity?

- Torsional Energy Profiling : Use DFT to map energy barriers for rotatable bonds (e.g., C-S or C-N linkages) .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with Mycobacterium tuberculosis enoyl-ACP reductase) to identify rigidified analogs .

- X-ray/NOE Data : Compare crystal structures with solution-phase conformations to prioritize synthetically accessible derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.